molecular formula C17H29NO2 B14520550 1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate CAS No. 62823-59-0

1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate

Cat. No.: B14520550
CAS No.: 62823-59-0
M. Wt: 279.4 g/mol
InChI Key: UDLDNKPDQYQLRN-UHFFFAOYSA-N
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Description

1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is an organic compound that features a cyclohexene ring, a butyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate typically involves the esterification of 3-(pyrrolidin-1-yl)propanoic acid with 1-butylcyclohex-2-en-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an alcoholic medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidino-1-cyclohexene: Shares the pyrrolidine and cyclohexene rings but lacks the butyl group and ester functionality.

    3-(Pyrrolidin-1-yl)propanoic acid: Contains the pyrrolidine ring and propanoic acid moiety but lacks the cyclohexene and butyl groups.

Uniqueness

1-Butylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is unique due to its combination of a cyclohexene ring, a butyl group, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62823-59-0

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

(1-butylcyclohex-2-en-1-yl) 3-pyrrolidin-1-ylpropanoate

InChI

InChI=1S/C17H29NO2/c1-2-3-10-17(11-5-4-6-12-17)20-16(19)9-15-18-13-7-8-14-18/h5,11H,2-4,6-10,12-15H2,1H3

InChI Key

UDLDNKPDQYQLRN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCC=C1)OC(=O)CCN2CCCC2

Origin of Product

United States

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